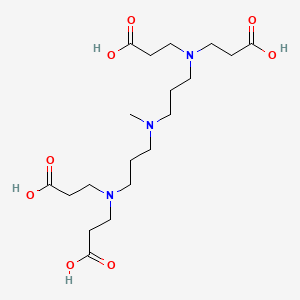
Bis(bis(2-carboxyethyl)aminopropyl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(bis(2-carboxyethyl)aminopropyl)methylamine is a compound known for its ability to simulate biological phospholipid membranes. It is primarily used in the construction of liposomes, which are vesicles with concentric phospholipid bilayer membranes. These liposomes are crucial in drug delivery systems, particularly in the fields of anti-cancer and anti-infection treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(bis(2-carboxyethyl)aminopropyl)methylamine involves the reaction of appropriate amines and carboxylic acids. The compound features three tertiary amines and four carboxylic acids, each of which can form esters or amides . The reaction typically requires controlled conditions to ensure the correct formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Bis(bis(2-carboxyethyl)aminopropyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various esters, amides, and other derivatives that retain the core structure of this compound .
Scientific Research Applications
Bis(bis(2-carboxyethyl)aminopropyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used in the development of lipid nanoparticles and other advanced materials.
Biology: The compound is utilized in the study of cellular uptake mechanisms and the development of drug delivery systems.
Mechanism of Action
The mechanism of action of Bis(bis(2-carboxyethyl)aminopropyl)methylamine involves its ability to simulate biological phospholipid membranes. This allows it to form liposomes that can encapsulate both hydrophilic and lipophilic payloads. The compound facilitates the delivery of these payloads to target cells, enhancing cellular uptake and stability . The molecular targets and pathways involved include interactions with cellular membranes and the modulation of membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Bis(2-carboxyethyl)aminopropylamine: Similar in structure but lacks the additional carboxylic acid groups.
Bis(2-carboxyethyl)aminopropylmethylamine: Similar but with different functional groups.
Bis(2-carboxyethyl)aminopropylmethylamide: Similar but with amide groups instead of carboxylic acids.
Uniqueness
Bis(bis(2-carboxyethyl)aminopropyl)methylamine is unique due to its symmetrical branched structure featuring three tertiary amines and four carboxylic acids. This structure allows for versatile chemical modifications and the formation of stable liposomes, making it highly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C19H35N3O8 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-[3-[3-[bis(2-carboxyethyl)amino]propyl-methylamino]propyl-(2-carboxyethyl)amino]propanoic acid |
InChI |
InChI=1S/C19H35N3O8/c1-20(8-2-10-21(12-4-16(23)24)13-5-17(25)26)9-3-11-22(14-6-18(27)28)15-7-19(29)30/h2-15H2,1H3,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI Key |
UKYGGYWXSFQOFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN(CCC(=O)O)CCC(=O)O)CCCN(CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















